Lansoprazole

Description

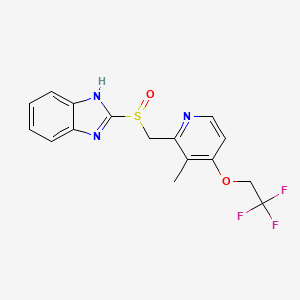

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023200 | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water. | |

| Record name | SID855954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to brownish-white crystalline powder | |

CAS No. |

103577-45-3, 138530-94-6 | |

| Record name | Lansoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103577-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansoprazole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103577453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dexlansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lansoprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lansoprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lansoprazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K5C5T2QPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C | |

| Record name | Lansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANSOPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lansoprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Lansoprazole on H+/K+ ATPase

Abstract

Lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, exerts its therapeutic effect through the targeted inhibition of the gastric H+/K+ ATPase, commonly known as the proton pump.[1][2][3] This guide provides a comprehensive exploration of the intricate molecular and cellular mechanisms underpinning this compound's action. We will delve into its nature as a prodrug, the critical acidic activation within the parietal cell canaliculus, the covalent modification of the H+/K+ ATPase, and the specific amino acid residues integral to its inhibitory function. Furthermore, this document will detail established experimental protocols for the rigorous study of proton pump inhibitors (PPIs), offering a robust framework for researchers and drug development professionals in the field.

Introduction: The Gastric Proton Pump as a Therapeutic Target

Gastric acid secretion is the terminal and pivotal step in the digestive process, orchestrated by the H+/K+ ATPase located in the secretory membranes of gastric parietal cells.[1][3] This P-type ATPase is responsible for the electroneutral exchange of cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+), a process that can generate a proton gradient exceeding a million-fold.[4] The clinical significance of inhibiting this enzyme system is profound, offering effective treatment for conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1][5] this compound, a member of the substituted benzimidazole class of PPIs, has emerged as a highly effective agent due to its specific and irreversible inhibition of this proton pump.[1][3][6]

The Journey of a Prodrug: this compound's Activation Pathway

This compound is administered as an inactive prodrug, a critical design feature that ensures its stability in the neutral pH of the bloodstream and prevents premature, non-specific activity.[1][7] Its journey to therapeutic efficacy is a multi-step process initiated by its selective accumulation in the acidic environment of the parietal cell's secretory canaliculus.[7][8]

Selective Accumulation in the Parietal Cell

As a weak base with a pyridine pKa of approximately 4.0, this compound readily crosses cell membranes in its unprotonated form.[7] Upon reaching the highly acidic secretory canaliculus of stimulated parietal cells (where the pH can drop to around 1.0), the pyridine moiety of this compound becomes protonated.[7] This protonation traps the molecule in this acidic compartment, leading to a concentration several thousand-fold higher than in the plasma.[7] This selective accumulation is a key determinant of its therapeutic index.

Acid-Catalyzed Conversion to the Active Sulfenamide

The transformation of this compound from an inactive prodrug to its active, inhibitory form is a fascinating example of acid-catalyzed chemistry.[7][8] This process involves a second protonation, this time on the benzimidazole ring, which increases the electrophilicity at the C-2 position.[8] This facilitates an intramolecular rearrangement, ultimately forming a highly reactive tetracyclic sulfenamide.[7] This cationic species is the active metabolite that directly interacts with the H+/K+ ATPase.[9]

Diagram: this compound Activation Pathway

Caption: this compound covalently modifies the H+/K+ ATPase, halting the proton pumping cycle.

Experimental Protocols for Studying this compound's Mechanism

A thorough understanding of this compound's mechanism of action has been built upon a foundation of rigorous experimental methodologies. For researchers aiming to further investigate PPIs, the following protocols provide a validated framework.

Isolation of Gastric Vesicles (H+/K+ ATPase-Enriched)

The study of H+/K+ ATPase activity necessitates the isolation of membrane vesicles enriched with this enzyme from gastric tissue. Ultracentrifugation-based methods are commonly employed for this purpose. [10][11] Step-by-Step Methodology:

-

Tissue Homogenization: Freshly excised gastric mucosa is minced and homogenized in a buffered sucrose solution to disrupt the cells and release intracellular organelles.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, and other large cellular debris.

-

Microsomal Fraction Collection: The resulting supernatant, containing the microsomal fraction (which includes vesicles from the endoplasmic reticulum and plasma membrane), is then subjected to ultracentrifugation.

-

Sucrose Density Gradient Centrifugation: The crude microsomal pellet is resuspended and layered onto a discontinuous or continuous sucrose gradient. Ultracentrifugation separates the vesicles based on their density, yielding a fraction highly enriched in H+/K+ ATPase.

-

Vesicle Characterization: The purity and integrity of the isolated vesicles are confirmed by transmission electron microscopy and immunoblotting for H+/K+ ATPase and other marker proteins. [11]

Diagram: Gastric Vesicle Isolation Workflow

Caption: Workflow for the isolation of H+/K+ ATPase-enriched gastric vesicles.

H+/K+ ATPase Activity Assays

The functional activity of the isolated H+/K+ ATPase can be quantified by measuring either its ATPase activity (ATP hydrolysis) or its proton pumping capability.

4.2.1. Colorimetric ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released. [12] Step-by-Step Methodology:

-

Reaction Setup: Isolated gastric vesicles are incubated in a reaction buffer containing ATP and Mg2+ at 37°C. The reaction is initiated by the addition of the vesicles.

-

Reaction Termination: The reaction is stopped at various time points by the addition of a strong acid, such as trichloroacetic acid.

-

Phosphate Detection: A colorimetric reagent, typically containing ammonium molybdate and a reducing agent, is added to the reaction mixture. [12]The inorganic phosphate reacts to form a colored molybdenum blue complex. [12]4. Spectrophotometric Measurement: The absorbance of the molybdenum blue complex is measured at a specific wavelength (e.g., 660 nm), and the concentration of Pi is determined from a standard curve. [12]5. Data Analysis: The H+/K+ ATPase activity is expressed as the rate of Pi production (e.g., nmol Pi/mg protein/min).

4.2.2. Proton Pumping Assay using pH-Sensitive Dyes

This assay directly measures the transport of protons into the gastric vesicles by monitoring the change in intravesicular pH using a fluorescent or absorbance probe, such as acridine orange. [13] Step-by-Step Methodology:

-

Vesicle Loading: Isolated vesicles are incubated with a pH-sensitive dye (e.g., acridine orange) in a buffer containing K+.

-

Initiation of Pumping: The reaction is initiated by the addition of ATP and Mg2+. As the H+/K+ ATPase pumps protons into the vesicles, the intravesicular pH decreases.

-

Fluorescence Quenching/Absorbance Change: The accumulation of the protonated dye inside the vesicles leads to a change in its spectral properties, such as fluorescence quenching or a shift in absorbance, which can be monitored over time. [13]4. Data Analysis: The initial rate of fluorescence quenching or absorbance change is proportional to the rate of proton pumping.

Site-Directed Mutagenesis for Binding Site Identification

Site-directed mutagenesis is a powerful technique to identify the specific amino acid residues involved in drug binding. [14][15] Step-by-Step Methodology:

-

Mutant Construction: The cDNA encoding the H+/K+ ATPase α-subunit is mutated to replace the cysteine residues of interest (e.g., Cys321, Cys813) with a non-nucleophilic amino acid, such as alanine.

-

Expression of Mutant Protein: The wild-type and mutant H+/K+ ATPase constructs are expressed in a suitable host system, such as insect cells or yeast.

-

Functional Characterization: The H+/K+ ATPase activity of the wild-type and mutant enzymes is measured in the presence and absence of this compound.

-

Data Analysis: A loss or significant reduction in the inhibitory effect of this compound on the mutant enzyme compared to the wild-type provides strong evidence that the mutated cysteine residue is a critical binding site.

Conclusion

The mechanism of action of this compound on the H+/K+ ATPase is a sophisticated interplay of selective accumulation, acid-catalyzed activation, and irreversible covalent inhibition. This in-depth understanding, garnered through meticulous experimental investigation, has not only elucidated the pharmacological basis of a highly successful therapeutic agent but also provides a blueprint for the rational design of future acid-suppressive therapies. The protocols detailed herein offer a validated toolkit for researchers and drug development professionals to continue to unravel the complexities of gastric acid secretion and its modulation.

References

- Dr.Oracle. (2025, August 16). What is the mechanism of action of this compound (Proton Pump Inhibitor - PPI)?

- Patsnap Synapse. (2024, July 17).

- Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534.

- PathWhiz.

- Elabscience.

- Bio-Techne. H+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25817).

- R Discovery. What are the molecular and cellular mechanisms underlying the therapeutic effects of this compound?

- Welage, L. S., & Berardi, R. R. (1996). This compound: a proton pump inhibitor. The Annals of Pharmacotherapy, 30(12), 1473-1484.

- Wikipedia. This compound.

- Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors.

- Wikipedia. Discovery and development of proton pump inhibitors.

- BioCat GmbH.

- Krishgen Biosystems.

- Yang, M., Liu, X., Luo, Q., Xu, L., & Chen, F. (2020). An efficient method to isolate lemon derived extracellular vesicles for gastric cancer therapy. Journal of Nanobiotechnology, 18(1), 100.

- Wallmark, B., Lorentzon, P., & Larsson, H. (1985). The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro. Scandinavian Journal of Gastroenterology. Supplement, 108, 37–51.

- Agrawala, M., Kumar, A., & Gupta, A. (2017). Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug this compound based on structural motifs. RSC Advances, 7(77), 48869-48883.

- Zvereva, E., et al. (2022). Isolation and Characterization of Extracellular Vesicles from Gastric Juice. Cancers, 14(13), 3314.

- Palmgren, M. G. (1991). An H+-ATPase Assay: Proton Pumping and ATPase Activity Determined Simultaneously in the Same Sample. Plant Physiology, 95(3), 894-901.

- Abe, K., et al. (2018). The gastric HK-ATPase: structure, function, and inhibition. Biophysical Reviews, 10(4), 1009-1017.

- Deranged Physiology. Proton pump inhibitors as a class.

- Zvereva, E. M., et al. (2022). Isolation and Characterization of Extracellular Vesicles from Gastric Juice. Cancers, 14(13), 3314.

- Exosome RNA Administrator. (2025, October 21). Isolating extracellular vesicles to uncover how gastric cancer spreads in the abdomen.

- Völkl, H., et al. (1997). The gastric H,K-ATPase blocker this compound is an inhibitor of chloride channels. Pflügers Archiv, 434(6), 784-790.

- Lambrecht, N., et al. (1998). The gastric H,K-ATPase blocker this compound is an inhibitor of chloride channels. The Journal of biological chemistry, 273(22), 13589-13596.

- Asano, S., et al. (1996). Site-directed mutagenesis of cation coordinating residues in the gastric H,K-ATPase. The Journal of biological chemistry, 271(5), 2740-2745.

- ResearchGate. Structural formula of the proton pump inhibitors (PPIs); this compound, rabeprazole and dexthis compound.

- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 3883.

- Yang, M., et al. (2020). An efficient method to isolate lemon derived extracellular vesicles for gastric cancer therapy. Journal of Nanobiotechnology, 18, 100.

- Stolte, M., et al. (1997). Treatment with this compound also induces hypertrophy of the parietal cells of the stomach. Zeitschrift für Gastroenterologie, 35(2), 99-104.

- Sachs, G., et al. (2007). The Gastric H,K ATPase as a Drug Target: Past, Present, and Future. Journal of Clinical Gastroenterology, 41 Suppl 2, S226-S242.

- Zhang, L., et al. (2004). Effect of this compound on histamine-induced acid secretion in isolated rabbit parietal cells. World journal of gastroenterology, 10(15), 2261-2264.

- Watts, A. (2002).

- Asano, S., et al. (1996). Functional Expression of Gastric H+,K+-ATPase and Site-directed Mutagenesis of the Putative Cation Binding Site and the Catalytic Center. Journal of Biological Chemistry, 271(5), 2740-2745.

- Moniruzzaman, M., et al. (2019). Quantum Chemical and Pharmacokinetic Studies of some Proton Pump Inhibitor Drugs. Advances in Biochemistry & Scientific Research, 2(2).

- Li, Y., et al. (2020). Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use. Drug Design, Development and Therapy, 14, 5625-5634.

- Shin, J. M., & Sachs, G. (2009). Long lasting inhibitors of the gastric H,K-ATPase. Journal of neurogastroenterology and motility, 15(2), 114-125.

- Brusselaers, N., et al. (2023).

- Gedda, K., & Scott, D. (2011).

- Kinoshita, Y., et al. (2017). Advantages and Disadvantages of Long-term Proton Pump Inhibitor Use. Journal of neurogastroenterology and motility, 23(2), 164-176.

- Targownik, L. E. (2024). Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. Journal of Clinical Medicine, 13(1), 269.

- Gedda, K., & Scott, D. R. (2011). Differences in binding properties of two proton pump inhibitors on the gastric H+,K+-ATPase in vivo. Gastroenterology, 140(5), S-593.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. This compound: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PathWhiz [pathbank.org]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and Characterization of Extracellular Vesicles from Gastric Juice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 13. An H+-ATPase Assay: Proton Pumping and ATPase Activity Determined Simultaneously in the Same Sample - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-directed mutagenesis of cation coordinating residues in the gastric H,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

Lansoprazole chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Lansoprazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly effective proton pump inhibitor (PPI) widely used in the management of acid-related gastrointestinal disorders.[1][2] Marketed under brand names like Prevacid, it provides therapeutic relief for conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome by potently suppressing gastric acid secretion.[1][2][3] this compound functions as a prodrug; following systemic absorption, it is activated in the acidic environment of the gastric parietal cells.[4][5] There, it forms a covalent bond with the H+/K+-ATPase enzyme system—the proton pump—leading to irreversible inhibition and a prolonged reduction in stomach acid.[2][4] This guide offers a comprehensive technical overview of this compound's chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical characterization for professionals in the field of drug development and research.

Chemical Identity and Stereochemistry

This compound is a substituted benzimidazole derivative.[3][6] Its chemical and structural identifiers are fundamental to its function and classification.

-

IUPAC Name : 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole[1]

-

Molecular Weight : 369.36 g/mol [1]

Stereochemistry

This compound possesses a chiral center at the sulfur atom of the sulfoxide group, meaning it exists as a racemic mixture of two enantiomers: (R)-lansoprazole and (S)-lansoprazole.[1][9] The commercially available drug is typically a 1:1 racemic mixture.[1] The enantiomers exhibit stereoselective metabolism and inhibitory potential on various cytochrome P450 enzymes.[9][10][11] Dexthis compound, the (R)-enantiomer, has been developed and marketed as an enantiomerically pure drug.[1][12]

Physicochemical Properties

This compound's physical and chemical characteristics are crucial for its formulation, stability, and pharmacokinetic profile. It is a white to brownish-white, odorless crystalline powder.[13] A key property is its pH-dependent stability; this compound degrades rapidly in acidic aqueous solutions but is more stable under neutral or alkaline conditions.[13][14] At 25°C, its degradation half-life is approximately 0.5 hours at pH 5.0, but extends to about 18 hours at pH 7.0.[13][15]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to brownish-white odorless crystalline powder | [13] |

| Melting Point | ~166-178 °C (with decomposition) | [1][13] |

| pKa | Pyridine N: ~3.83-4.0; Benzimidazole N-H: ~8.6-9.0 | [16] |

| Solubility | Practically insoluble in water and hexane. | [13][15] |

| Freely soluble in dimethylformamide. | [13][15] | |

| Soluble in methanol. | [13][15] | |

| Sparingly soluble in ethanol. | [13][15] | |

| Log P | 2.39 - 2.8 | [6][17] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that generally involves the coupling of a substituted pyridine moiety with 2-mercaptobenzimidazole, followed by oxidation. A common industrial approach starts with 2,3-lutidine (2,3-dimethylpyridine).[18][19]

Synthetic Workflow Diagram

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis Overview

The causality behind these steps is crucial. Oxidation of 2,3-lutidine activates the pyridine ring for subsequent nitration. The nitro group is then substituted by the trifluoroethoxy moiety, a key structural element for efficacy. Rearrangement and chlorination provide the reactive intermediate needed for coupling.

-

Preparation of the Pyridine Intermediate :

-

Oxidation : 2,3-Lutidine is oxidized to 2,3-dimethylpyridine N-oxide.[19]

-

Nitration : The N-oxide is nitrated to introduce a nitro group at the 4-position.[18][19]

-

Substitution : The nitro group is displaced by 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate.[18]

-

Rearrangement & Chlorination : The resulting compound is rearranged (e.g., with acetic anhydride) and then chlorinated with an agent like thionyl chloride (SOCl₂) to yield 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[18][19]

-

-

Coupling Reaction :

-

Oxidation :

-

Purification :

-

The crude product is purified through recrystallization to obtain this compound of pharmaceutical-grade purity.

-

Mechanism of Action

This compound exerts its pharmacological effect by irreversibly inhibiting the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[2][8][21]

-

Prodrug Activation : this compound is a prodrug that requires an acidic environment for activation.[4] After oral administration and absorption into the bloodstream, it reaches the parietal cells of the stomach lining.[4][5]

-

Acid-Catalyzed Conversion : In the acidic secretory canaliculi of the parietal cells, this compound undergoes a proton-catalyzed conversion to its active form, a tetracyclic sulfenamide.[4][5]

-

Covalent Inhibition : This active metabolite then forms a stable disulfide bond (covalent linkage) with cysteine residues on the alpha-subunit of the H+/K+-ATPase pump.[2][4][8]

-

Suppression of Acid Secretion : This covalent binding inactivates the pump, blocking the transport of H+ ions into the gastric lumen and thus inhibiting both basal and stimulated acid secretion.[21] Because the inhibition is irreversible, acid secretion resumes only after new proton pumps are synthesized and inserted into the cell membrane.[4]

Signaling Pathway Diagramdot

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: pharmacokinetics, pharmacodynamics and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. PathWhiz [pathbank.org]

- 6. This compound | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective inhibition of cytochrome P450 forms by this compound and omeprazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic differences between the enantiomers of this compound and its metabolite, 5-hydroxythis compound, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Table, CHEMICAL FORMULAS AND STRUCTURES]. - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. uspharmacist.com [uspharmacist.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. This compound | 103577-45-3 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. CN103539728A - Synthesis method of this compound drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 20. CN103288799A - The synthetic method of this compound and the this compound synthesized by the method - Google Patents [patents.google.com]

- 21. droracle.ai [droracle.ai]

Whitepaper: A Technical Guide to the In Vitro Characterization of the Lansoprazole-Tau Protein Interaction

Abstract

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease (AD). Consequently, identifying small molecules that can bind to tau and modulate its aggregation is a primary objective in therapeutic development. Recent drug repositioning studies have highlighted lansoprazole, a widely used proton-pump inhibitor, as a promising candidate that directly binds to tau and inhibits its pathological aggregation.[1][2] This technical guide provides an in-depth framework for researchers aiming to investigate the in vitro binding of this compound to tau protein. We present a cohesive workflow, from recombinant protein production to detailed biophysical and functional characterization, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Investigating this compound as a Tau Ligand

Tau protein is an intrinsically disordered protein (IDP) that stabilizes microtubules in healthy neurons. In tauopathies, tau becomes hyperphosphorylated, detaches from microtubules, and self-assembles into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[3] The accumulation of these aggregates strongly correlates with cognitive decline in AD.[4] Therefore, strategies aimed at preventing tau aggregation are of significant therapeutic interest.

This compound was identified from a screen of FDA-approved drugs as a potent inhibitor of AD seed-dependent tau aggregation in cellular, in vitro, and in vivo models.[1][5] The mechanism appears to be a direct interaction with the tau protein, suppressing filament formation, rather than its canonical function as a proton pump inhibitor.[2] Initial studies have reported high-affinity binding in the low to subnanomolar range and have predicted key amino acid residues involved in the interaction, such as Q351, H362, and K369.[1][6][7] This guide provides the technical methodologies required to rigorously validate and expand upon these foundational findings.

Core Reagent Preparation: Recombinant Tau Protein

Reliable in vitro studies begin with high-purity, well-characterized protein. As an IDP, tau is prone to degradation and requires a robust purification protocol.[8] The longest human tau isoform, 2N4R (htau40), is commonly used for these studies.

Workflow for Recombinant Tau (2N4R) Expression and Purification

The following protocol is a synthesized approach based on established methodologies for obtaining tag-less, soluble tau protein from an E. coli expression system.[9][10][11] The strategy leverages tau's heat stability and net positive charge for efficient purification.

Caption: Workflow for recombinant tau protein purification.

Detailed Purification Protocol

-

Expression: Transform pRK172 plasmid encoding human tau (2N4R isoform) into E. coli BL21 (DE3) cells. Grow cells at 37°C in 2xTY media with ampicillin to an OD600 of ~0.8. Induce protein expression with IPTG and continue to culture overnight at a reduced temperature (e.g., 18°C) to enhance protein solubility.[11]

-

Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM MES pH 6.5, 50 mM NaCl, protease inhibitors) and lyse cells thoroughly using sonication on ice.[9]

-

Heat & Acid Precipitation: This step is critical and leverages tau's unique stability. Add NaCl to 0.5 M and boil the lysate for 15 minutes. This denatures and precipitates the majority of endogenous E. coli proteins. Cool the lysate on ice and centrifuge at high speed (~40,000 x g) for 30 minutes to pellet the precipitated proteins.[10]

-

Cation Exchange Chromatography: Tau is highly basic. The clarified supernatant can be loaded onto a cation exchange column (e.g., HiTrap CaptoS). Elute the bound tau protein using a linear salt gradient (e.g., 50 mM to 1 M NaCl). This step provides significant purification.[9]

-

Size Exclusion Chromatography (SEC): As a final polishing step, fractions containing tau are pooled, concentrated, and loaded onto an SEC column (e.g., HiLoad 16/600 Superdex 200). This separates monomeric tau from any potential aggregates or smaller contaminants.[9]

-

Quality Control: The purity of the final protein should be assessed by SDS-PAGE and Coomassie staining, and the concentration determined using a BCA assay. Aliquots should be snap-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.[12]

Biophysical Characterization of the this compound-Tau Interaction

To credibly assess the binding of this compound to tau, multiple orthogonal techniques are required. We recommend Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.[13]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at a sensor chip surface.[14] It provides kinetic parameters (association rate, kₐ; dissociation rate, kₔ) and the equilibrium dissociation constant (Kₗ).

Experimental Causality: SPR is chosen for its ability to provide detailed kinetic information. Understanding not just if a compound binds, but how quickly it binds and dissociates, is critical for lead optimization in drug development.[15]

Protocol Outline:

-

Immobilization: Covalently immobilize recombinant tau protein onto a sensor chip (e.g., CM5 series) via amine coupling. A reference flow cell should be activated and blocked without protein to serve as a control for nonspecific binding.[16][17]

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). A concentration range that brackets the expected Kₗ is necessary (e.g., 0.1 nM to 1 µM).

-

Binding Analysis: Inject the this compound solutions over the tau and reference flow cells at a constant flow rate. Monitor the change in response units (RU). Follow with a dissociation phase where only running buffer flows over the chip.

-

Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound this compound before the next injection.

-

Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kₐ, kₔ, and calculate Kₗ (kₔ/kₐ).

Caption: Generalized workflow for an SPR experiment.

Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₗ, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.[18]

Experimental Causality: ITC is considered the gold standard for binding affinity determination because it is a direct measurement in solution, requires no labeling or immobilization, and reveals the thermodynamic drivers of the interaction (i.e., whether it is enthalpy- or entropy-driven).[19][20]

Protocol Outline:

-

Sample Preparation: Dialyze both tau protein and this compound extensively into the same buffer to minimize heats of dilution.

-

Loading: Fill the ITC sample cell with tau protein (e.g., 10-20 µM) and the injection syringe with a 10-20 fold higher concentration of this compound (e.g., 150-300 µM).

-

Titration: Perform a series of small, timed injections of this compound into the tau solution while maintaining a constant temperature. The instrument measures the differential power required to keep the sample and reference cells at the same temperature.

-

Data Analysis: Integrate the area under each injection peak to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of this compound to tau. Fit this binding isotherm to a suitable model (e.g., one set of sites) to determine n, Kₗ, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated.

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Mass change at a surface (refractive index) | Heat change in solution |

| Primary Output | kₐ, kₔ, Kₗ | Kₗ, n, ΔH, ΔS |

| Labeling | Label-free | Label-free |

| Immobilization | Required (one partner) | Not required |

| Throughput | Higher | Lower |

| Key Advantage | Provides kinetic data | Provides full thermodynamic profile |

Functional Assessment: Inhibition of Tau Aggregation

The ultimate goal is to determine if this compound's binding to tau has a functional consequence. The Thioflavin T (ThT) fluorescence assay is a widely used, high-throughput method to monitor the formation of amyloid-like fibrils in real-time.[21][22]

Experimental Causality: The ThT assay provides a direct functional readout of this compound's effect. By monitoring the kinetics of aggregation (lag phase, elongation rate), one can determine if the compound inhibits fibril formation, nucleation, or both.[23][24]

Protocol Outline:

-

Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing monomeric tau protein (e.g., 10 µM), an aggregation inducer (e.g., heparin), and ThT dye (e.g., 10 µM) in an appropriate buffer (e.g., PBS).[25]

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Monitoring: Seal the plate and place it in a plate reader capable of bottom-reading fluorescence and maintaining a constant temperature (e.g., 37°C) with intermittent shaking.

-

Data Acquisition: Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~480 nm) at regular intervals over several hours or days.

-

Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curves can be analyzed to determine the lag time and the maximum fluorescence, allowing for a quantitative comparison of aggregation inhibition by this compound.

Caption: Principle of the Thioflavin T (ThT) aggregation assay.

Identification of the this compound Binding Site

Identifying where a compound binds is crucial for structure-activity relationship (SAR) studies. A combination of computational and experimental approaches is most effective.

Computational Docking

Molecular docking predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[26][27]

-

Methodology: Using software like SwissDock or AutoDock, the 3D structure of this compound is docked into a structural model of tau, typically derived from cryo-EM data of AD filaments.[1] The software samples various poses and scores them based on energetic favorability.

-

Insight: This approach has been used to predict that this compound binds near residues Q351, H362, and K369, forming potential hydrogen bonds.[1][4]

Site-Directed Mutagenesis

This experimental technique validates computational predictions.

-

Methodology: The gene for tau protein is mutated to replace the predicted interacting amino acids with a non-interacting residue, typically alanine.[1] The mutant tau protein is then expressed, purified, and tested in the functional aggregation assay in the presence of this compound.

-

Interpretation: If mutation of a specific residue (e.g., Q351A) diminishes or abolishes the inhibitory effect of this compound, it provides strong evidence that this residue is critical for the binding interaction.[1][2]

Data Synthesis and Interpretation

| Compound | Target | Method | Affinity (Kₗ / Kᵢ) | Reference |

| This compound | Heparin-induced tau filaments | Radioligand Assay | Kᵢ = 2.5 nM | |

| This compound | Heparin-induced tau filaments | Radioligand Assay | Kₗ = 3.3 nM | [7] |

| [¹¹C]N-methyl this compound | Heparin-induced tau filaments | Saturation Binding | Kₗ = 0.7 nM | [6] |

These results consistently show a high-affinity interaction between the this compound scaffold and aggregated forms of tau.[6][7] The N-methylated derivative shows an even higher affinity, suggesting a potential avenue for medicinal chemistry optimization. The convergence of biophysical data (SPR/ITC), functional data (ThT assay), and binding site localization (docking/mutagenesis) creates a powerful, self-validating dataset that strongly supports the this compound-tau binding hypothesis.

Conclusion and Future Perspectives

The evidence strongly suggests that this compound is a direct, high-affinity ligand of tau protein that functionally inhibits its pathological aggregation in vitro. The methodologies outlined in this guide provide a comprehensive roadmap for researchers to rigorously characterize this interaction. Future work should focus on high-resolution structural studies (e.g., cryo-EM or X-ray crystallography) of the this compound-tau complex to definitively resolve the binding site. Furthermore, exploring the structure-activity relationship of this compound analogs could lead to the development of next-generation tau aggregation inhibitors with enhanced potency and drug-like properties for the treatment of Alzheimer's disease and other tauopathies.

References

- Arai, T., et al. (2024). Selection of this compound from an FDA-approved drug library to inhibit the Alzheimer's disease seed-dependent formation of tau aggregates. Frontiers in Aging Neuroscience. [Link][1][2]

- Arai, T., et al. (2024).

- Scott, P. J., et al. (2014). High Affinity Radiopharmaceuticals Based Upon this compound for PET Imaging of Aggregated Tau in Alzheimer's Disease and Progressive Supranuclear Palsy: Synthesis, Preclinical Evaluation, and Lead Selection. ACS Chemical Neuroscience. [Link][6][7]

- Scott, P. J., et al. (2014). High affinity radiopharmaceuticals based upon this compound for PET imaging of aggregated tau in Alzheimer's disease and progressive supranuclear palsy: synthesis, preclinical evaluation, and lead selection. PubMed. [Link][29]

- Barghorn, S., & Mandelkow, E. (2020).

- Ferrari, L., et al. (2019). Recombinant production and purification of the human protein Tau. PubMed. [Link][8]

- Ferrari, L., et al. (2019). Recombinant production and purification of the human protein Tau. Oxford Academic. [Link][10]

- Antol, I., et al. (2021). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC. [Link][13]

- Scott, P. J., et al. (2012). Evaluation of [11C]N-Methyl this compound as a Radiopharmaceutical for PET Imaging of Tau Neurofibrillary Tangles. PMC. [Link][28]

- Arai, T., et al. (2024). Selection of this compound from an FDA-approved drug library to inhibit the Alzheimer's disease seed-dependent formation of tau aggregates.

- Rojo, L. E., et al. (2010). Selective Interaction of this compound and Astemizole with Tau Polymers: Potential New Clinical Use in Diagnosis of Alzheimer's Disease. PMC. [Link][3]

- Rojo, L. E., et al. (2010). Selective Interaction of this compound and Astemizole with Tau Polymers: Potential New Clinical Use in Diagnosis of Alzheimer's. Biomedicina ICC. [Link][30]

- Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. Hilaris Publisher. [Link][26]

- ASAP. (n.d.). Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader. Aligning Science Across Parkinson's. [Link][22]

- Ferrari, L., & Rüdiger, S. G. (2019). Recombinant production and purification of the human protein Tau. bioRxiv. [Link][11]

- Shammas, S., et al. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. JoVE. [Link][23]

- Fiveable. (n.d.). Protein-ligand interactions. Fiveable. [Link][27]

- Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. [Link][31]

- Kaniyappan, S., et al. (2017).

- Wang, C., et al. (2013).

- Le, V. H., et al. (2015).

- Eftekharzadeh, B., et al. (2019). Analysis of Tau/Nucleoporin Interactions by Surface Plasmon Resonance Spectroscopy. PubMed. [Link][15]

- Cheng, T., et al. (2017). Physics-based methods for studying protein-ligand interactions. PubMed. [Link][32]

- Kuang, L., et al. (2024). Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein. PMC. [Link][16]

- Kuang, L., et al. (2023). Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, 4-repeat/full-length tau and alpha-synuclein. bioRxiv. [Link][17]

- Cerasoli, E., et al. (2020). Exploring IDP–Ligand Interactions: Tau K18 as a Test Case. MDPI. [Link][33]

- Schedin-Weiss, S., et al. (2017). Tau tRNA binding by gel shift assay and isothermal titration calorimetry (ITC).

- Yuste-Checa, P., & Hartl, F. U. (2024). Tau aggregation monitored by thioflavin-T (ThT)

- Springer. (n.d.). Analysis of Tau/Nucleoporin Interactions by Surface Plasmon Resonance Spectroscopy. Springer. [Link][14]

- Preprints.org. (2022).

- Badiola, N., et al. (2013). The Proton-Pump Inhibitor this compound Enhances Amyloid Beta Production. PMC. [Link][36]

- Tatge, L., et al. (2018). Isothermal Titration Calorimetry and Vesicle Leakage Assays Highlight the Differential Behaviors of Tau Repeat Segments Upon Interaction with Anionic Lipid Membranes.

- Devred, F., et al. (2013).

Sources

- 1. Selection of this compound from an FDA-approved drug library to inhibit the Alzheimer’s disease seed-dependent formation of tau aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selection of this compound from an FDA-approved drug library to inhibit the Alzheimer’s disease seed-dependent formation of tau aggregates [frontiersin.org]

- 3. Selective Interaction of this compound and Astemizole with Tau Polymers: Potential New Clinical Use in Diagnosis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selection of this compound from an FDA-approved drug library to inhibit the Alzheimer's disease seed-dependent formation of tau aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Affinity Radiopharmaceuticals Based Upon this compound for PET Imaging of Aggregated Tau in Alzheimer’s Disease and Progressive Supranuclear Palsy: Synthesis, Preclinical Evaluation, and Lead Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recombinant production and purification of the human protein Tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tau expression and purification [bio-protocol.org]

- 10. academic.oup.com [academic.oup.com]

- 11. biorxiv.org [biorxiv.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Tau/Nucleoporin Interactions by Surface Plasmon Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. Analysis of Tau/Nucleoporin Interactions by Surface Plasmon Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 19. Protein Disulfide Isomerase Interacts with Tau Protein and Inhibits Its Fibrillization | PLOS One [journals.plos.org]

- 20. Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 23. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 24. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 26. hilarispublisher.com [hilarispublisher.com]

- 27. fiveable.me [fiveable.me]

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Lansoprazole

Introduction

Lansoprazole is a substituted benzimidazole belonging to the class of proton pump inhibitors (PPIs), a cornerstone in the management of acid-related gastrointestinal disorders.[1][2] Its potent and sustained inhibition of gastric acid secretion has made it a critical tool for treating conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[3] For drug development professionals, a thorough understanding of a candidate's preclinical pharmacokinetics (PK) and pharmacodynamics (PD) is paramount. These studies form the bedrock of our understanding of a drug's behavior, enabling the prediction of its safety and efficacy in humans and guiding rational dose selection for clinical trials.

This technical guide provides an in-depth exploration of the preclinical PK and PD profile of this compound. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental designs, present validated protocols, and synthesize data from key preclinical models. The objective is to equip researchers and scientists with a comprehensive resource that is both fundamentally sound and practically applicable in a drug development setting.

Section 1: Pharmacodynamic Profile: Mechanism and Efficacy Assessment

The pharmacodynamic effect of this compound is intrinsically linked to its unique mechanism of action. Understanding this mechanism is crucial for designing and interpreting preclinical efficacy studies.

Molecular Mechanism of Action

This compound is administered as an inactive prodrug.[4] Its therapeutic activity is realized through a targeted, multi-step process within the highly acidic environment of the stomach's parietal cells.

-

Systemic Absorption and Parietal Cell Accumulation: After oral administration and absorption into the bloodstream, the lipophilic, uncharged this compound molecule freely crosses cell membranes and concentrates in the acidic secretory canaliculi of gastric parietal cells.

-

Acid-Catalyzed Activation: In this low-pH environment, this compound undergoes a rapid acid-catalyzed conversion into its active form, a tetracyclic sulfenamide.[4][5] This active metabolite is charged and thus trapped within the canaliculi, preventing it from re-entering systemic circulation.

-

Irreversible Enzyme Inhibition: The activated sulfenamide then forms a stable, covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase enzyme, commonly known as the proton pump.[2][4] This binding irreversibly inactivates the pump, blocking the final step in the gastric acid secretion pathway—the exchange of hydrogen and potassium ions across the parietal cell membrane.[4][6]

The duration of acid suppression far outlasts the drug's plasma half-life because the inhibition is irreversible.[5] Acid secretion can only resume after the synthesis of new H+/K+-ATPase pumps, a process that takes a significant amount of time.[4]

Preclinical Models for PD Assessment

The choice of a preclinical model is dictated by the specific question being asked. For assessing the primary pharmacodynamic effect of this compound—inhibition of gastric acid secretion—the conscious pylorus-ligated rat model is a robust and widely utilized method.

-

Causality of Model Selection: The pylorus ligation model allows for the direct collection and quantification of gastric juice secreted over a defined period, providing a clear and direct measure of the drug's antisecretory effect.[7] Inducing acid secretion with secretagogues like histamine or pentagastrin can further probe the drug's efficacy under stimulated conditions, mimicking post-meal acid production.[8][9] For evaluating ulcer healing, chronic models such as the acetic acid-induced ulcer model are more appropriate as they better reflect the therapeutic application.[10]

Experimental Protocol: Assessing Gastric Acid Inhibition in the Pylorus-Ligated Rat Model

This protocol provides a self-validating system by including vehicle and positive control groups to ensure the model is performing as expected and to contextualize the test article's effect.

Objective: To quantify the inhibitory effect of this compound on basal gastric acid secretion.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

This compound and vehicle (e.g., 0.5% carboxymethylcellulose)

-

Urethane or similar anesthetic

-

Surgical tools, silk suture

-

15 mL centrifuge tubes

-

pH meter or autotitrator

-

0.01 N NaOH solution

Methodology:

-

Animal Preparation: Fast rats for 18-24 hours prior to the experiment, with free access to water. This ensures an empty stomach for accurate collection of secreted gastric juice.

-

Dosing: Randomly assign animals to treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg). Administer the test article or vehicle orally (p.o.) or intraperitoneally (i.p.). The timing of administration relative to ligation is critical; typically, this compound is given 1-2 hours prior to surgery to allow for absorption and activation.

-

Surgical Procedure (Pylorus Ligation):

-

Anesthetize the rat.

-

Make a midline abdominal incision (~2 cm) to expose the stomach.

-

Carefully isolate the pyloric sphincter, the junction between the stomach and the small intestine.

-

Ligate the pylorus with a silk suture, being careful to avoid damage to surrounding blood vessels. This step prevents stomach contents from emptying, allowing for the accumulation of gastric secretions.

-

Close the abdominal wall with sutures.

-

-

Gastric Juice Collection: Allow the animals to recover from anesthesia in individual cages for a set period, typically 4 hours. This duration is a balance between collecting a sufficient volume for analysis and minimizing animal distress.

-

Sample Harvesting and Analysis:

-

At the end of the 4-hour period, sacrifice the animals via an approved method (e.g., CO2 asphyxiation).

-

Carefully clamp the esophagus and remove the entire stomach.

-

Cut open the stomach along the greater curvature and collect the accumulated gastric juice into a graduated centrifuge tube.

-

Measure the total volume (mL) of the collected juice.

-

Centrifuge the sample to remove any solid debris.

-

Determine the pH of the supernatant.

-

Titrate a 1 mL aliquot of the supernatant against 0.01 N NaOH to a pH of 7.0 to determine the total acid concentration (mEq/L).

-

-

Data Calculation:

-

Total Acid Output (mEq/4h): Volume (L) × Acid Concentration (mEq/L)

-

Percent Inhibition: [(Mean Acid Output of Vehicle) - (Mean Acid Output of this compound)] / (Mean Acid Output of Vehicle) × 100

-

Section 2: Pharmacokinetic Profile: ADME in Preclinical Species

A drug's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to its efficacy and safety. This compound exhibits distinct PK characteristics that are essential to understand in a preclinical context.

Absorption

This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours in preclinical models and humans.[4][10] As it is acid-labile, preclinical oral formulations often require an enteric coating or co-administration with a buffer (like NaHCO3) to prevent degradation in the stomach and ensure adequate bioavailability.[10] The absolute bioavailability is generally high, reported to be over 80%.[11][12]

Distribution

Once absorbed, this compound is extensively bound to plasma proteins, approximately 97%.[4][13][14] The primary binding proteins are albumin and, to a lesser extent, α1-acid glycoprotein.[15] This high degree of protein binding limits the volume of distribution, largely confining the drug to the vascular compartment.

Metabolism

This compound undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system.[4][16]

-

Key Enzymes and Pathways: The two main enzymes responsible for its metabolism are CYP2C19, which catalyzes the 5-hydroxylation of the benzimidazole ring, and CYP3A4, which mediates the oxidation to this compound sulfone.[6][16][17] These metabolites have minimal to no antisecretory activity.[14]

-

Stereoselectivity: this compound is a racemic mixture of R- and S-enantiomers. Metabolism is stereoselective, with studies showing that the S-enantiomer is cleared more rapidly than the R-enantiomer, primarily due to differences in metabolism by CYP2C19 and CYP3A4.[18][19][20]

Excretion

Following metabolism, virtually no unchanged this compound is excreted in the urine.[13][14] The metabolites are eliminated through both biliary (fecal) and renal (urinary) pathways.[4][14]

Comparative PK Parameters in Preclinical Models

Understanding species differences in pharmacokinetics is critical for extrapolating data to humans. The following table summarizes representative PK parameters for this compound in common preclinical species.

| Parameter | Rat | Beagle Dog |

| Dose (p.o.) | 50 mg/kg[20] | ~5.4 mg/kg[10] |

| Tmax (h) | ~1.5-2.0 | ~0.56[10] |

| Cmax (ng/mL) | ~2500 ((+)-enantiomer)[20] | ~2067[10] |

| AUC (ng·h/mL) | ~4000 ((+)-enantiomer)[20] | ~3400[10] |

| Half-life (t½) (h) | ~1.5 - 2.0 | ~1.5 |

Note: Data are compiled from different studies and serve as representative examples. Direct cross-study comparisons should be made with caution. Enantioselective pharmacokinetics are significant in rats, with the (+)-enantiomer showing much higher exposure.[20]

Section 3: Integrated PK/PD Workflow and Modeling

The ultimate goal of preclinical assessment is to establish a clear relationship between drug exposure (PK) and pharmacological response (PD). This requires an integrated approach to study design and data analysis.

Designing an Integrated Preclinical Study

-

The Rationale for Integration: The disconnect between this compound's short plasma half-life and its long duration of action highlights why simultaneous PK and PD assessment is crucial.[5] A simple correlation between plasma concentration and effect is not possible. Instead, we must relate drug exposure (specifically AUC) to the extent and duration of target engagement (proton pump inactivation). Running PK and PD studies in parallel, often using satellite animal groups for PK blood sampling to avoid influencing the main PD study animals, provides the necessary data to build a comprehensive PK/PD model.

Experimental Protocol: A Representative Preclinical PK Study in Rats

Objective: To determine the plasma concentration-time profile of this compound following a single oral dose.

Materials:

-

Male Sprague-Dawley rats (200-250g), cannulated (e.g., jugular vein) for serial sampling if possible.

-

This compound formulation (e.g., suspension in 0.5% CMC).

-

K2-EDTA or heparinized microcentrifuge tubes.

-

UPLC-MS/MS system.

Methodology:

-

Animal Preparation and Dosing: Fast animals overnight (~12 hours) prior to dosing. Administer a single oral dose of the this compound formulation via gavage.

-

Blood Sampling: Collect blood samples (~100-150 µL) into anticoagulant-treated tubes at pre-defined time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose. The inclusion of early time points is critical to accurately capture the Cmax for a rapidly absorbed compound like this compound.

-

Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma supernatant to a clean, labeled tube and store at -80°C until analysis. This rapid processing and freezing are essential to prevent drug degradation.

-

Bioanalysis (UPLC-MS/MS):

-

Thaw plasma samples.

-

Perform protein precipitation by adding a solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Inject the supernatant onto the UPLC-MS/MS system.

-

Quantify the concentration of this compound in each sample against a standard curve prepared in control plasma.

-

-

Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (t½).

PK/PD Modeling

For a drug like this compound, the relationship between PK and PD is not direct. An indirect response model is required to link plasma concentration to the observed effect.[21] This mechanistic model accounts for the delay between plasma exposure and the pharmacological response by modeling the drug's effect on the factors controlling the response, rather than the response itself. For this compound, the model would describe how the drug concentration over time (PK) drives the rate of irreversible inactivation (kin) of the H+/K+-ATPase, while the enzyme is simultaneously being newly synthesized (ksyn). The net effect on the active enzyme pool then determines the level of acid secretion.[21]

Conclusion

This compound's preclinical profile is characterized by rapid absorption, high protein binding, extensive hepatic metabolism via CYP2C19 and CYP3A4, and a short plasma half-life that belies its long-lasting pharmacodynamic effect. This durable action is a direct result of its mechanism as an irreversible inhibitor of the gastric proton pump. A sound understanding of these PK/PD characteristics, gained through well-designed in vivo studies in relevant species such as the rat, is fundamental. The protocols and integrated workflows described in this guide provide a robust framework for researchers to accurately characterize PPI candidates, enabling data-driven decisions and facilitating the successful translation of promising molecules from the laboratory to the clinic.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Zimmermann, A. E., & Katona, B. G. (1997). This compound: a comprehensive review. Pharmacotherapy, 17(2), 308-326. (Link not available, referencing abstract content)

- Blum, R. A. (1996). This compound: a proton pump inhibitor. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 53(12), 1401–1415.

- PharmaCompass. (n.d.). LANSOPROZOLE.

- PathWhiz. (n.d.). This compound Metabolism Pathway (old).

- Zhao, L. S., et al. (2018). Pharmacodynamics and Pharmacokinetics of a New Type of Compound this compound Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation. Molecules (Basel, Switzerland), 23(11), 2932.

- ClinPGx. (n.d.). This compound Pathway, Pharmacokinetics.

- Prajapati, K. D., et al. (2018). In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. International Journal of Pharmaceutical Sciences and Research, 9(12), 4975-4982.

- Sohn, D. R., et al. (2001). Stereoselective metabolism of this compound by human liver cytochrome P450 enzymes. Drug metabolism and disposition: the biological fate of chemicals, 29(1), 30–35.

- Pearce, R. E., Rodrigues, A. D., Goldstein, J. A., & Parkinson, A. (1996). Identification of the human P450 enzymes involved in this compound metabolism. The Journal of pharmacology and experimental therapeutics, 277(2), 805–816.

- Gaur, S. S., & Chow, A. T. (2000). Pharmacodynamic modeling of this compound using an indirect irreversible response model. Pharmaceutical research, 17(1), 14–19.

- Sohn, D. R., et al. (2001). Stereoselective metabolism of this compound by human liver cytochrome P450 enzymes. Semantic Scholar.

- Maciążek-Jurczyk, M., et al. (2023). Enantioselective Binding of Proton Pump Inhibitors to Alpha1-Acid Glycoprotein and Human Serum Albumin—A Chromatographic, Spectroscopic, and In Silico Study. International Journal of Molecular Sciences, 24(19), 14889.

- Meyer, U. A. (1996). Metabolic interactions of the proton-pump inhibitors this compound, omeprazole and pantoprazole with other drugs. European journal of gastroenterology & hepatology, 8 Suppl 1, S21–S25.

- JAMP Pharma Corporation. (2020). This compound Delayed-Release Capsules, USP. Product Monograph.

- Eswar Kumar, K., et al. (2012). Influence of lansoprozole on the pharmacokinetics and pharmacodynamics of glimepiride in normal and diabetic rats. ResearchGate.

- Langtry, H. D., & Wilde, M. I. (1997). This compound: pharmacokinetics, pharmacodynamics and clinical uses. Request PDF.

- Asano, S., et al. (1991). Inhibition of gastric acid secretion in vivo and in vitro by an inhibitor of Cl(-)-HCO3- exchanger, 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid. The Journal of pharmacology and experimental therapeutics, 258(2), 557–563.

- Delhotal-Landes, B., et al. (1991). Clinical pharmacokinetics of this compound. Clinical pharmacokinetics, 21(5), 339–347.

- Pendopharm. (2015). PREVACID (this compound). Product Monograph.

- Li, X. Q., et al. (2004). Pharmacokinetic Properties of this compound (30-mg Enteric-Coated Capsules) and Its Metabolites: A Single-Dose, Open-Label Study in Healthy Chinese Male Subjects. Clinical Therapeutics, 26(10), 1645-1652.

- Sharma, A., et al. (2021). This compound: A Brief Review of Chemistry, Pharmacology, Clinical Efficacy, and Safety. International Journal of Engineering, Science and Technology, 3(6).

- Friis-Hansen, L., et al. (1998). Impaired gastric acid secretion in gastrin-deficient mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(3), G561-G568.

- Hirst, B. H., et al. (1987). In vitro inhibition of gastric acid secretion by vasopressin. The Journal of physiology, 382, 483–493.

- Hoshino, M., et al. (2002). Safety and pharmacokinetics of oral this compound in preadolescent rats exposed from weaning through sexual maturity. Regulatory toxicology and pharmacology : RTP, 36(2), 193–201.

- Ma, T., et al. (2000). Gastric acid secretion in aquaporin-4 knockout mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 279(2), G430-G437.

- Miura, M., et al. (2001). Pharmacokinetic differences between this compound enantiomers in rats. Journal of pharmacy and pharmacology, 53(6), 837–842.

- U.S. National Library of Medicine. (n.d.). Patient and Public Involvement (PPI) in preclinical research: A scoping review protocol.

- Huber, R., et al. (1993). Pharmacokinetics and absolute bioavailability of this compound. International journal of clinical pharmacology, therapy, and toxicology, 31(1), 29–33.

- Li, J., et al. (2018). Pharmacokinetics and its main metabolites after single intravenous doses in healthy Chinese subjects. ResearchGate.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 3883.

- U.S. Food and Drug Administration. (n.d.). PREVACID (this compound) Label.

- Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of neurogastroenterology and motility, 19(1), 25–35.

- U.S. Food and Drug Administration. (n.d.). PREVACID (this compound) Pharmacology Review.

- European Bioinformatics Institute. (n.d.). Compound: this compound (CHEMBL480). ChEMBL.

- Wikipedia. (n.d.). This compound.

- Satoh, H. (2014). Discovery of this compound and its Unique Pharmacological Properties Independent from Anti-secretory Activity. Current pharmaceutical design, 20(26), 4219–4226.